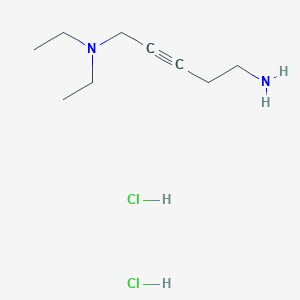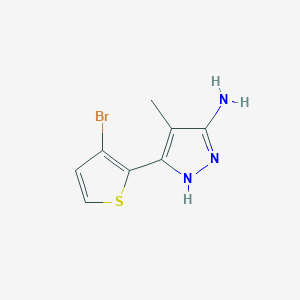![molecular formula C28H12CuN12 B13091045 Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)
Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex copper-based compound with a highly intricate structure This compound is notable for its unique arrangement of nitrogen and carbon atoms, forming a large, multi-cyclic framework
准备方法
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of copper ions. The synthetic routes often require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of copper, affecting the overall properties of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, where other atoms or groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
作用机制
The compound exerts its effects through its ability to interact with specific molecular targets. The copper ions play a crucial role in these interactions, often acting as catalytic centers. The pathways involved include electron transfer processes and coordination with nitrogen atoms, which facilitate various chemical transformations.
相似化合物的比较
Compared to other copper-based compounds, this compound stands out due to its highly complex structure and the presence of multiple nitrogen atoms. Similar compounds include:
Copper(II) sulfate: A simpler copper compound used in various industrial applications.
Copper(I) oxide: Known for its use in semiconductor technology.
Copper(II) acetate: Used as a catalyst in organic synthesis.
Each of these compounds has unique properties and applications, but the intricate structure of Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene makes it particularly valuable for specialized applications in research and industry.
属性
分子式 |
C28H12CuN12 |
|---|---|
分子量 |
580.0 g/mol |
IUPAC 名称 |
copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-25(17)38-22-15-3-7-31-11-19(15)27(35-22)40-24-16-4-8-32-12-20(16)28(36-24)39-23-14-2-6-30-10-18(14)26(34-23)37-21;/h1-12H;/q-2;+2 |
InChI 键 |
ZXRFVGQJWQSIPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=NC=CC6=C([N-]5)N=C7C8=C(C=CN=C8)C(=N7)N=C2[N-]3)C9=C4C=NC=C9.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


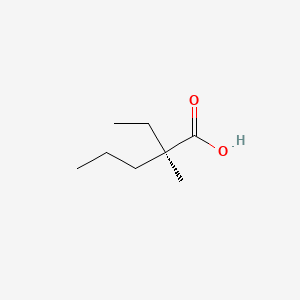
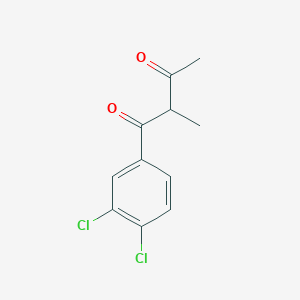
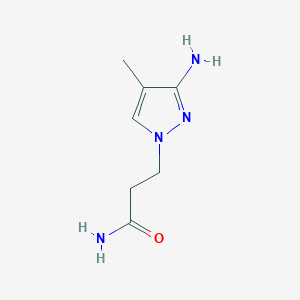
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
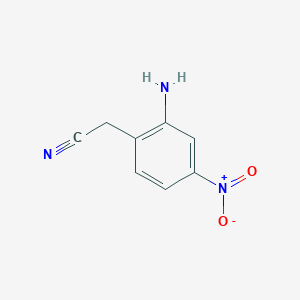

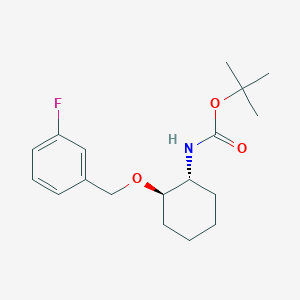


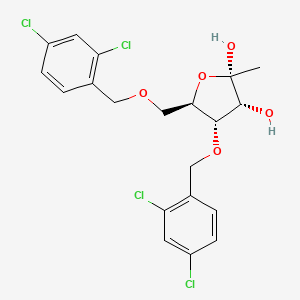

![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
